N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
The synthesis of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Another method involves the condensation reaction between indole carbaldehyde oxime and 2-chloroacetamide derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents include halogens and acids.
Condensation: The compound can undergo condensation reactions with various amines and carboxylic acids to form amides and other derivatives
Scientific Research Applications
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Comparison with Similar Compounds
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be compared with other indole derivatives such as:
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties.
These compounds share the indole ring system but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Properties
CAS No. |
83976-29-8 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[2-(1-formyl-2,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-10(17)14-7-6-11-8-15(9-16)13-5-3-2-4-12(11)13/h2-5,9,11H,6-8H2,1H3,(H,14,17) |
InChI Key |
YXJHYAWNUYNLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CN(C2=CC=CC=C12)C=O |
Origin of Product |
United States |
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